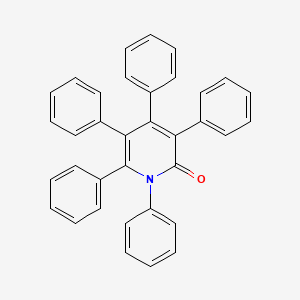

2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-

Description

Contextualization of the 2(1H)-Pyridinone Scaffold within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are of paramount importance in medicinal chemistry. encyclopedia.pubnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in a vast array of biologically active molecules, including many vitamins, nucleic acids, and alkaloids. nih.govmdpi.com Approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen-based heterocycle, underscoring their significance in drug design and development. rsc.org The presence of the nitrogen heteroatom imparts unique physicochemical properties, such as the ability to form hydrogen bonds and participate in various intermolecular interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.govrsc.org

Within this broad class of compounds, the 2(1H)-pyridinone (or 2-pyridone) scaffold has emerged as a "privileged structure" in medicinal chemistry. nih.govrsc.org This six-membered heterocyclic ring is a core component in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netiipseries.org The versatility of the 2-pyridone ring stems from its chemical characteristics; it can act as both a hydrogen bond donor and acceptor and serves as a bioisostere for moieties like amides and phenols. nih.govrsc.org This allows for the fine-tuning of properties such as solubility, metabolic stability, and lipophilicity, making it a highly attractive framework in modern drug discovery programs. rsc.org

Significance of Extensive Phenyl Substitution in Aromatic Heterocycles and its Influence on Molecular Architecture

The substitution pattern on a heterocyclic core dramatically influences its physical, chemical, and biological properties. encyclopedia.pubmdpi.com Introducing substituent groups can alter a molecule's reactivity, solubility, and interaction with biological systems. When the substituents are bulky groups like phenyl rings, they impart significant steric and electronic effects.

Extensive phenyl substitution, such as in the case of 1,3,4,5,6-pentaphenyl-2(1H)-pyridinone, profoundly impacts the molecular architecture. The primary consequences of such polysubstitution are:

Steric Hindrance: The presence of multiple large phenyl groups in close proximity forces them to twist out of the plane of the central pyridinone ring to minimize steric repulsion. This leads to a complex, non-planar, three-dimensional propeller-like structure. X-ray crystallography studies on similarly crowded molecules confirm that significant dihedral angles between adjacent aromatic rings are common. mdpi.com This distortion from planarity affects the molecule's ability to stack and pack in a crystal lattice, influencing properties like melting point and solubility.

Solubility and Physical Properties: High substitution with lipophilic phenyl groups is expected to dramatically decrease the molecule's solubility in polar solvents like water and increase its solubility in nonpolar organic solvents. The rigid, bulky structure also typically leads to high melting and boiling points.

The table below summarizes the expected influence of pentaphenyl substitution on the 2(1H)-pyridinone scaffold.

| Property | Unsubstituted 2(1H)-Pyridinone | Expected Influence of Pentaphenyl Substitution |

| Molecular Geometry | Planar | Highly non-planar, propeller-like 3D structure |

| π-Conjugation | Conjugated within the pyridinone ring | Extended π-system, but partially disrupted by steric twisting |

| Solubility | Soluble in polar solvents (e.g., water) | Poor solubility in polar solvents; higher in nonpolar solvents |

| Intermolecular Forces | Hydrogen bonding, π-stacking | Primarily van der Waals forces; π-stacking is sterically hindered |

| Reactivity | Accessible N-H and C-H bonds for functionalization | Sterically hindered core, directing reactivity to the periphery of phenyl groups |

Research Objectives and Scope for In-depth Investigation of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-

The unique structural and electronic features anticipated for 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- make it a compelling target for detailed chemical investigation. Due to its novelty and complexity, a systematic study would be required to fully elucidate its properties. The primary research objectives for such an investigation would be:

To Develop an Efficient Synthetic Pathway: A primary goal would be to establish a reliable and efficient method for the synthesis of this highly substituted pyridinone. Multi-component reactions or transition-metal-catalyzed cross-coupling strategies, which are effective for creating polysubstituted heterocycles, would be explored. iipseries.orgbenthamdirect.comacs.org

To Unambiguously Characterize its Molecular Structure: A crucial objective is the complete structural elucidation of the compound. This would involve a suite of analytical techniques:

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy would be used to confirm the connectivity of the atoms. ingentaconnect.com

Mass Spectrometry: To determine the exact molecular weight and confirm the elemental composition.

Single-Crystal X-ray Diffraction: This would be the definitive method to determine the precise three-dimensional structure, including bond lengths, bond angles, and the dihedral angles of the twisted phenyl rings, providing direct insight into the steric effects at play. mdpi.comresearchgate.net

To Investigate its Unique Physicochemical Properties: The extensive substitution is expected to confer novel properties. Research would focus on:

Photophysical Characterization: Studying the molecule's interaction with light (UV-Vis absorption and fluorescence spectroscopy) to understand how the extended, twisted π-system affects its electronic transitions.

Electrochemical Analysis: Using techniques like cyclic voltammetry to probe the molecule's redox properties and determine its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.

Thermal Stability: Assessing the compound's stability at high temperatures, a property relevant for potential applications in materials science.

The scope of this investigation would be confined to the fundamental chemical synthesis, structural analysis, and characterization of the physicochemical properties of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, to lay the groundwork for any future exploration of its potential applications.

Properties

CAS No. |

62557-81-7 |

|---|---|

Molecular Formula |

C35H25NO |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

1,3,4,5,6-pentakis-phenylpyridin-2-one |

InChI |

InChI=1S/C35H25NO/c37-35-33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36(35)30-24-14-5-15-25-30/h1-25H |

InChI Key |

XWJNIQNNTRLXHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 1h Pyridinone, 1,3,4,5,6 Pentaphenyl

Electrophilic and Nucleophilic Reactivity on the Pyridinone Ring and Phenyl Substituents

The reactivity of the pentaphenyl pyridinone system is a delicate balance between the electron-rich and electron-deficient centers within the molecule. The pyridinone ring itself presents multiple sites for both electrophilic and nucleophilic attack. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is an electrophilic center susceptible to nucleophilic addition.

Nucleophilic Attack: Nucleophiles are chemical species that donate an electron pair to form a chemical bond. masterorganicchemistry.com In the context of 2(1H)-pyridinone, 1,3,4,5,6-pentaphenyl-, nucleophilic attack is most likely to occur at the electrophilic carbonyl carbon. The general mechanism involves the approach of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Electrophilic Attack: Electrophiles are chemical species that accept an electron pair to form a new covalent bond. masterorganicchemistry.com The pyridinone ring, with its delocalized π-electron system, can undergo electrophilic attack. The nitrogen atom, due to its basicity, can also be a site for electrophilic attack, particularly protonation.

Tautomeric Equilibrium Studies of the 2(1H)-Pyridinone Moiety in the Presence of Pentaphenyl Groups

2(1H)-Pyridinone and its derivatives can exist in two tautomeric forms: the lactam form (pyridinone) and the lactim form (hydroxypyridine). This tautomeric equilibrium is a dynamic process that is influenced by a variety of factors, including the electronic and steric properties of substituents, the solvent, and temperature. researchgate.net

The five phenyl groups in 2(1H)-pyridinone, 1,3,4,5,6-pentaphenyl- exert a significant influence on the lactam-lactim tautomeric equilibrium. The steric bulk of the phenyl groups can destabilize the planar lactam form, potentially favoring the lactim tautomer. Conversely, the electronic effects of the phenyl groups can also play a crucial role. Depending on their position on the pyridinone ring, the phenyl groups can either donate or withdraw electron density, thereby influencing the relative stability of the two tautomers.

The tautomeric equilibrium of 2(1H)-pyridinone derivatives is highly sensitive to the solvent environment. wuxibiology.com Polar solvents tend to favor the more polar lactam form, while nonpolar solvents often favor the less polar lactim form. stackexchange.com This is due to the differential solvation of the two tautomers. The lactam form, with its exposed carbonyl group, can engage in strong hydrogen bonding interactions with polar solvents, leading to its stabilization.

In addition to solvent effects, 2(1H)-pyridinone derivatives are known to form hydrogen-bonded dimers in solution. wikipedia.org The formation of these dimers can also influence the tautomeric equilibrium. The dimerization constant is dependent on the solvent, with nonpolar solvents favoring dimer formation.

Table 1: Solvent Effects on Tautomeric Equilibrium

| Solvent | Predominant Tautomer |

| Water | Lactam |

| Ethanol | Lactam |

| Chloroform | Lactim |

| Benzene | Lactim |

Oxidation and Reduction Chemistry of the Pentaphenyl Pyridinone System

The pentaphenyl pyridinone system can undergo both oxidation and reduction reactions, leading to the formation of a variety of products. The redox chemistry of this system is influenced by the presence of the electron-rich pyridinone ring and the phenyl substituents.

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of 2(1H)-pyridinone, 1,3,4,5,6-pentaphenyl-. These studies can provide valuable information about the oxidation and reduction potentials of the molecule, as well as the mechanisms of the electron transfer processes. The electrochemical behavior of pyridone derivatives is highly dependent on their structure and the pH of the solution. mdpi.com

The oxidation of the pentaphenyl pyridinone system likely involves the removal of electrons from the electron-rich pyridinone ring, leading to the formation of a radical cation. This species can then undergo further reactions, such as dimerization or reaction with solvent molecules. The reduction of the pentaphenyl pyridinone system, on the other hand, likely involves the addition of electrons to the electron-deficient carbonyl group, leading to the formation of a radical anion.

Reactivity with Organometallic Reagents and Exploration of Ligand Properties

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that can react with the electrophilic carbonyl carbon of the pentaphenyl pyridinone system. libretexts.org These reactions can lead to the formation of a variety of products, including tertiary alcohols. The reactivity of organometallic reagents with carbonyl compounds is a fundamental transformation in organic synthesis. youtube.com

The pentaphenyl pyridinone system also has the potential to act as a ligand in coordination chemistry. nsu.ru The nitrogen atom of the pyridinone ring and the oxygen atom of the carbonyl group can both coordinate to metal ions, forming stable complexes. The steric bulk of the phenyl groups can influence the coordination geometry of these complexes, potentially leading to the formation of unusual structures. The study of transition metal pyridine (B92270) complexes is an active area of research. wikipedia.org

Coordination Chemistry with Transition Metals and Coordination Modes

The 2-pyridinone scaffold and its deprotonated form, 2-pyridonate, are recognized as highly versatile ligands in transition metal coordination chemistry. rsc.orgresearchgate.netrsc.org The presence of both a nitrogen and an oxygen atom allows for a variety of coordination modes, which are influenced by the metal center, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. researchgate.net

Upon deprotonation, the resulting 2-pyridonate anion features a delocalized negative charge across the nitrogen and oxygen atoms, enabling it to act as a multidentate ligand. rsc.org The primary coordination modes observed for 2-pyridonate ligands are:

Monodentate Coordination (κ¹): The ligand can bind to a metal center through either the nitrogen atom (κ¹-N) or the oxygen atom (κ¹-O). The κ¹-N mode is often observed when the ligand is in its neutral 2-pyridone tautomeric form. rsc.org

Bidentate Chelation (κ²-N,O): The most common mode for the anionic 2-pyridonate form is chelation, where both the nitrogen and oxygen atoms bind to the same metal center, forming a stable five-membered ring. This mode imposes a rigid geometry and a tight bite angle. rsc.org

Bridging Coordination (μ): The 2-pyridonate ligand can bridge two or more metal centers. This is frequently seen in the formation of dinuclear "paddle-wheel" complexes, particularly with metals like ruthenium, where four pyridonate ligands bridge two metal centers. rsc.org Various bridging modes, such as μ-N,O, are possible, leading to the formation of polynuclear clusters and coordination polymers. researchgate.net

The interconversion between these coordination modes is a key feature of pyridonate ligands, a property known as hemilability. rsc.org For instance, a chelating κ²-N,O ligand can dissociate its weaker M-O bond to open a coordination site for a substrate in a catalytic cycle, later re-coordinating to stabilize the complex. rsc.org

For the specific case of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, the extreme steric hindrance from the five phenyl groups would likely disfavor the formation of polynuclear or high-coordination number complexes. It is plausible that κ¹-N or κ¹-O coordination would be more prevalent than bidentate chelation, especially with smaller transition metal ions. The electronic effects of the phenyl rings would also modulate the donor properties of the N and O atoms.

| Coordination Mode | Description | Structural Features | Example Metal Ions |

|---|---|---|---|

| Monodentate (κ¹-N) | Binds through the nitrogen atom only. | Observed with neutral 2-pyridone or when steric hindrance is high. C-O bond length is short (~1.27 Å). rsc.org | Ir(III), Ru(II) rsc.orgresearchgate.net |

| Monodentate (κ¹-O) | Binds through the oxygen atom only. | Less common than κ¹-N but can be favored by hard metal ions. | Co(II), Cu(II) |

| Bidentate Chelate (κ²-N,O) | Binds through both N and O atoms to one metal. | Forms a stable 5-membered chelate ring. Elongated C-O bond length (1.30–1.35 Å). rsc.org | Ru(II), Co(II), Ni(II) rsc.org |

| Bridging (μ-N,O) | Binds to two different metal centers. | Leads to dinuclear or polynuclear structures, such as "paddle-wheel" complexes. | Ru(II), Rh(II) |

Potential Applications as a Ligand in Homogeneous and Heterogeneous Catalysis

The unique structural and electronic properties of 2-pyridonate ligands make them highly effective in catalysis. Their ability to engage in metal-ligand cooperativity, where the ligand actively participates in bond-making and bond-breaking steps, is a particularly valuable feature. rsc.org

Homogeneous Catalysis

In homogeneous catalysis, transition metal complexes featuring pyridinone-based ligands have been successfully employed in a variety of transformations. researchgate.net The pyridonate ligand can act as an internal base or proton shuttle, facilitating reactions that involve proton transfer steps.

Hydrogenation and Dehydrogenation Reactions: Iridium complexes with 2-pyridonate ligands have shown significant activity in the hydrogenation of CO2 to formate (B1220265) and in the dehydrogenation of alcohols. rsc.org The catalytic cycle often involves the heterolytic cleavage of H2 across the metal-ligand framework, where the pyridonate oxygen accepts a proton to form a pyridinol ligand and a metal-hydride species. rsc.org

Hydrofunctionalization Reactions: Pyridonate complexes of various metals catalyze the addition of E-H bonds (where E = B, Si, N, etc.) across unsaturated substrates. For example, nickel(0) complexes with carbene-pyridone ligands are highly active for the hydroboration of styrenes. rsc.org

Oxidation Reactions: Cobalt complexes with pyridine-containing ligands have been investigated as catalysts for water oxidation. rsc.org The ligand can be non-innocent, participating in the redox process to facilitate the generation of high-valent metal-oxo species required for the O-O bond formation.

C-H Functionalization: The ability of the pyridonate moiety to act as an internal base is crucial in C-H activation reactions, where it can assist in the deprotonation of a C-H bond. This has been exploited in palladium-catalyzed reactions. nih.gov

For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, its bulky nature could create a well-defined catalytic pocket, potentially leading to high selectivity in reactions. The electron-rich nature of the pentaphenyl system might also enhance the catalytic activity of the metal center.

| Reaction Type | Metal | Ligand Role | Example Application |

|---|---|---|---|

| Dehydrogenation | Iridium | Proton acceptor (metal-ligand cooperativity) | Dehydrogenation of secondary alcohols. rsc.org |

| CO2 Hydrogenation | Iridium | Proton shuttle | Conversion of CO2 to formate or methanol. rsc.org |

| Hydroboration | Nickel | Stabilizing and electronic tuning | Markovnikov-selective hydroboration of styrenes. rsc.org |

| Water Oxidation | Cobalt | Redox-active (non-innocent) ligand | Electrochemical water oxidation to O2. rsc.org |

Heterogeneous Catalysis

The functionalization of solid supports with pyridinone moieties is an emerging strategy for developing robust and recyclable heterogeneous catalysts. By immobilizing pyridinone-metal complexes onto materials like silica, polymers, or metal-organic frameworks (MOFs), the advantages of homogeneous catalysis (high activity and selectivity) can be combined with the benefits of heterogeneous systems (ease of separation and reusability). researchgate.netmdpi.com

Potential applications include:

Oxidation Catalysis: Cerium-based polyoxometalates intercalated into layered double hydroxides (LDHs) have been used for the N-oxidation of pyridines, demonstrating the potential for pyridinone-functionalized materials in oxidation reactions. researchgate.net

Acid Catalysis: Polyoxometalate-based hybrid materials containing organic ligands can act as solid acid catalysts. The incorporation of a pyridinone moiety could introduce basic sites, creating bifunctional acid-base catalysts. mdpi.com

Flow Chemistry: Supporting pyridinone-based catalysts on materials like sulfated zirconium oxide allows for their use in continuous flow reactors, which is crucial for industrial applications. nsf.gov An iridium catalyst on this support has been shown to be active in the hydroboration of pyridines. nsf.gov

The large, rigid structure of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- could make it an excellent candidate for incorporation into porous materials like MOFs or covalent organic frameworks (COFs) to create single-site heterogeneous catalysts with high steric control.

Spectroscopic Data for 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, detailed spectroscopic characterization and structural analysis data for the chemical compound 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- are not publicly available.

Efforts to locate experimental data for the advanced spectroscopic analysis of this specific pentaphenyl-substituted pyridinone, as outlined in the requested article structure, have been unsuccessful. This includes a thorough search for ¹H NMR, ¹³C NMR, multi-dimensional NMR (such as COSY, HSQC, HMBC, and NOESY), and vibrational spectroscopy (Infrared and Raman) data.

The initial investigation sought to populate a detailed article focusing on the following aspects of the compound's characterization:

Vibrational Spectroscopy (Infrared and Raman): With a focus on characterizing carbonyl and aromatic vibrations, as well as investigating potential hydrogen bonding interactions and intermolecular associations.

While general information on the spectroscopic properties of the core 2(1H)-pyridinone structure and less substituted analogues is available, specific experimental values and detailed research findings for the 1,3,4,5,6-pentaphenyl derivative could not be retrieved from the accessible literature.

This lack of available data prevents the creation of a scientifically accurate and detailed article with the requested in-depth analysis and data tables for 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-. It is possible that the synthesis and full characterization of this compound have not been published, or that the data resides in proprietary databases.

Advanced Spectroscopic Characterization and Structural Analysis of 2 1h Pyridinone, 1,3,4,5,6 Pentaphenyl

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition. nih.govku.dkateneo.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), allowing for the calculation of a unique molecular formula. nih.gov

For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, the molecular formula is C₃₅H₂₅NO. The theoretical exact mass of its monoisotopic peak can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculation provides a highly precise theoretical value that can be compared against the experimentally measured mass.

An HRMS analysis, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be expected to show a protonated molecule [M+H]⁺. The exceptional accuracy of the measurement allows for the differentiation between molecular formulas that may have the same nominal mass but different elemental compositions, thereby providing unequivocal confirmation of the compound's identity.

| Species | Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₃₅H₂₆NO⁺ | 476.2060 | 476.2058 | -0.42 |

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. youtube.com For aromatic and conjugated systems, the absorption of photons in the UV-Vis range typically promotes electrons from a lower-energy bonding (π) or non-bonding (n) molecular orbital to a higher-energy anti-bonding (π*) orbital. nih.gov

The structure of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- features an extensive π-conjugated system, encompassing the pyridinone core and five peripheral phenyl rings. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb light at longer wavelengths compared to less substituted pyridinones. The absorption spectrum would likely be characterized by intense bands corresponding to π-π* transitions. The large number of aromatic rings would result in a complex spectrum with multiple overlapping bands. Derivative spectrophotometry could be a useful technique to resolve these overlapping bands for more detailed analysis. researcher.lifemdpi.com

| Hypothetical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|

| ~270 | ~45,000 | π-π* transition (localized within phenyl rings) |

| ~350 | ~25,000 | π-π* transition (intramolecular charge transfer character) |

Many polycyclic aromatic compounds exhibit photoluminescence, emitting light after electronic excitation. nih.govresearchgate.net Fluorescence is the spin-allowed emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) are critical parameters that quantify the efficiency and dynamics of this process, respectively. wikipedia.orgyoutube.com The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. wikipedia.orgyoutube.com

Given its extensive aromatic structure, 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is expected to be fluorescent. The quantum yield would be influenced by the rigidity of the molecule and the competition between radiative (fluorescence) and non-radiative decay pathways. wikipedia.org Steric hindrance among the phenyl groups may lead to a twisted conformation, which could affect the emission properties. Quantum yields are typically determined by comparison to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. iupac.org

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

|---|---|---|---|---|---|

| 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- (Hypothetical) | Toluene | 350 | ~420 | 0.10 - 0.40 | 1 - 5 |

| 9,10-Diphenylanthracene (Standard) iupac.org | Cyclohexane | 373 | 409 | 0.95 | 8.9 |

Following excitation to a singlet state, a molecule can undergo intersystem crossing (ISC) to a triplet state (T₁). This process is formally spin-forbidden but can occur in molecules with significant spin-orbit coupling. The energy gap between the lowest singlet and triplet states (ΔEST) is a key factor governing the efficiency of ISC. acs.orgyoutube.com In extended aromatic systems, this energy gap is often reduced, which can facilitate ISC. rsc.org

Phosphorescence is the radiative decay from the T₁ state to the S₀ ground state. Because it is a spin-forbidden transition, it occurs on a much longer timescale (microseconds to seconds) than fluorescence. nih.gov The presence of a carbonyl group and a nitrogen heteroatom in the pyridinone ring can enhance spin-orbit coupling, potentially promoting ISC and making phosphorescence observable, particularly at low temperatures in a rigid matrix where non-radiative decay pathways are minimized. ucf.edunih.gov The large, delocalized π-system of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- suggests that the ΔEST may be small enough to allow for population of the triplet state, creating the potential for phosphorescence. youtube.com

X-ray Crystallography for Solid-State Structure Elucidation

For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, a single-crystal X-ray diffraction study would be crucial for understanding its solid-state structure. researchgate.net Due to significant steric hindrance between the adjacent phenyl groups at positions 1, 3, 4, 5, and 6, it is impossible for all five rings to be coplanar with the central pyridinone ring. rsc.org

The analysis would be expected to reveal that each phenyl ring is twisted out of the plane of the pyridinone core. The dihedral angles between the planes of the phenyl rings and the central heterocycle are a key structural parameter. In related structures, such as 5-methyl-1-phenyl-2(1H)-pyridone, the dihedral angle between the phenyl and pyridone rings is 50.30°. unimi.it For the pentaphenyl derivative, a complex, propeller-like arrangement of the phenyl groups is anticipated, which would render the molecule chiral in the solid state.

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Chiral |

| Molecular Conformation | Non-planar, twisted |

| Dihedral Angle (C1-Phenyl vs. Pyridinone) | ~45-60° |

| Dihedral Angle (C3-Phenyl vs. Pyridinone) | ~40-55° |

| Dihedral Angle (C6-Phenyl vs. Pyridinone) | ~60-80° (due to steric clash with C1-phenyl) |

Analysis of Crystal Packing and Intermolecular Interactions of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-

A comprehensive review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- has not been determined or reported. As a result, a detailed analysis of its crystal packing and specific intermolecular interactions, including π-π stacking, cannot be provided at this time.

The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a scientifically accurate description of the arrangement of molecules in the solid state. This data provides essential information, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise location of each atom within the asymmetric unit.

Without this fundamental information, any discussion of crystal packing, intermolecular distances, and the nature of non-covalent interactions such as π-π stacking, hydrogen bonds, or van der Waals forces would be entirely speculative. Scientific literature on related polysubstituted pyridinone structures reveals a wide variety of packing motifs and intermolecular interactions that are highly dependent on the nature and position of the substituents. Therefore, extrapolation from other known structures to the specific case of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- would not be scientifically rigorous.

A detailed and accurate analysis as requested requires experimental crystallographic data, which is currently unavailable in the public domain.

Computational and Theoretical Investigations of 2 1h Pyridinone, 1,3,4,5,6 Pentaphenyl

Quantum Chemical Calculations

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic behavior of a molecule. For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, this would involve calculating the energy gap between these frontier orbitals, which provides insights into the compound's chemical reactivity and kinetic stability. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Specific energy values and visualizations for the pentaphenyl derivative are not available in the reviewed literature.

Mapping the electron density distribution and electrostatic potential surfaces would reveal the charge distribution across the molecule. This information is key to understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant in the solid-state structure and solubility of the compound. For the title compound, such maps would highlight the influence of the five phenyl rings on the electron-rich pyridinone core. However, specific computational data or graphical representations for 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- are not documented in the available sources.

Density Functional Theory (DFT) Studies

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By correlating these calculated frequencies with experimental spectra, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. For the pentaphenyl pyridinone derivative, these calculations would help in identifying characteristic vibrational modes associated with the pyridinone ring and the phenyl substituents. Such theoretical spectroscopic data is not available in the current body of scientific literature.

DFT methods can also be employed to predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing the theoretical absorption maxima (λmax). For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, these predictions would be invaluable for interpreting experimental data, but such computational results have not been published.

Simulation of Electronic Transitions and Photophysical Properties (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission properties of molecules. For a highly conjugated system like 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, TD-DFT can elucidate the nature of its electronic transitions, which are responsible for its interaction with light.

Researchers employ TD-DFT calculations to simulate the ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the energies of vertical electronic excitations from the ground state to various excited states. The calculations provide the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netnih.gov

For polysubstituted pyridines and similar chromophores, these studies often reveal that the lowest energy electronic transitions are typically π-π* transitions, localized on the conjugated system of the pyridinone core and the attached phenyl rings. libretexts.org The specific energies of these transitions are sensitive to the molecular geometry and the electronic nature of the substituents. tandfonline.com

The photophysical properties, such as fluorescence, can also be investigated. By optimizing the geometry of the first singlet excited state (S1), it is possible to calculate the emission energy, corresponding to the fluorescence wavelength. The difference between the absorption and emission wavelengths is the Stokes shift, a key photophysical parameter. researchgate.net Computational studies on similar systems have shown that both internal conversion and intersystem crossing processes can quench fluorescence. nih.gov

A representative table of TD-DFT output for a hypothetical analysis of a similar complex organic molecule is shown below.

Table 1: Simulated Electronic Transitions for a Polyphenyl-Substituted Heterocycle

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | 3.10 | 400 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (70%) |

| S0 → S3 | 3.97 | 312 | 0.05 | HOMO → LUMO+1 (80%) |

Note: This data is illustrative for a generic polyphenyl-substituted heterocycle and does not represent actual calculated values for 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions.

The five phenyl rings attached to the pyridinone core of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- provide significant conformational flexibility. The rotation of these rings around their single bonds can lead to a variety of spatial arrangements (conformers). MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers in different environments, such as in various solvents or in the solid state. ijsrset.com

By simulating the molecule's trajectory over nanoseconds or longer, researchers can analyze the dihedral angles of the phenyl rings relative to the central pyridinone ring. This analysis reveals the preferred orientations and the energy barriers to rotation. Understanding the conformational landscape is crucial as it can significantly influence the molecule's photophysical properties and its ability to interact with other molecules. uky.edu

Molecules with multiple aromatic rings, like 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, often exhibit a tendency to aggregate in solution through non-covalent interactions such as π-π stacking and van der Waals forces. MD simulations are a key tool for modeling these self-assembly processes. nih.govnih.gov

Simulations of multiple molecules in a solvent box can reveal the spontaneous formation of dimers, trimers, and larger aggregates. rsc.org By analyzing the simulation trajectories, it is possible to determine the preferred modes of aggregation and the structure of the resulting assemblies. For instance, studies on similar molecules have explored the formation of ordered structures like nanotubes or layered aggregates. researchgate.net This information is valuable for understanding phenomena such as aggregation-induced emission, where the fluorescence properties of a molecule change upon aggregation. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways from reactants to products.

For reactions involving 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, such as its synthesis or subsequent transformations, computational methods can be used to calculate the energies of reactants, products, intermediates, and transition states. nih.gov This allows for the construction of a reaction energy profile, which shows the energy changes that occur as the reaction progresses.

The key points on this profile are the transition states, which represent the highest energy barrier that must be overcome for the reaction to proceed. researchgate.netnih.gov Computational chemists use various algorithms to locate and characterize the geometry of these transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in determining the reaction rate. researchgate.net

Table 2: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.7 |

| Transition State 2 | +15.1 |

| Products | -12.4 |

Note: This data is for illustrative purposes and does not represent a specific reaction of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-.

In reactions where 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- or a related compound acts as a catalyst or is involved in a catalytic cycle, computational modeling can provide invaluable insights. sciforum.net DFT calculations are frequently used to investigate the mechanism of catalytic reactions, including those involving organometallic catalysts. bris.ac.uk

These studies can map out the entire catalytic cycle, identifying all the intermediates and transition states. researchgate.net This allows researchers to understand how the catalyst facilitates the reaction, for example, by lowering the activation energy of a key step. mdpi.com Computational analysis can also help in identifying the rate-determining step of the catalytic cycle and can guide the design of more efficient catalysts. sciforum.net For instance, in cobalt-catalyzed proton reduction, computational studies have helped to identify different possible reaction pathways. researchgate.net

Advanced Applications and Materials Science Aspects of 2 1h Pyridinone, 1,3,4,5,6 Pentaphenyl

Supramolecular Chemistry and Directed Self-Assembly

The assembly of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- into ordered supramolecular structures is governed by a combination of directional hydrogen bonds and extensive π-π stacking interactions. These non-covalent forces allow for the programmed self-assembly of the molecule into well-defined architectures.

Exploitation of π-π Stacking Interactions in Molecular Recognition and Ordered Assemblies

The five peripheral phenyl rings of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- are key to its ability to form ordered assemblies through π-π stacking. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of the aromatic rings, drive the molecules to arrange in a stacked fashion. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) is influenced by the steric hindrance imposed by the multiple phenyl substituents, leading to complex and well-defined three-dimensional structures. In the solid state, these interactions are crucial in dictating the crystal packing, influencing properties such as thermal stability and charge transport.

In the context of molecular recognition, the extended π-surface of pentaphenyl-pyridinone can interact with other π-electron-rich or -deficient molecules, leading to the formation of specific host-guest complexes. This recognition is highly dependent on the electronic nature and shape complementarity of the interacting species.

| Interaction Type | Key Structural Feature | Typical Energy Range (kJ/mol) | Consequence for Assembly |

| π-π Stacking | Multiple Phenyl Rings | 10 - 50 | Formation of columnar or layered structures |

| CH-π Interactions | Phenyl C-H bonds and adjacent π-systems | 5 - 15 | Fine-tuning of molecular packing |

Design of Hydrogen Bonding Motifs for Supramolecular Architectures

The 2(1H)-pyridinone core contains a classic hydrogen bond donor (N-H) and acceptor (C=O) group. This allows for the formation of robust and directional hydrogen bonds, typically in a dimeric arrangement where two molecules associate through a self-complementary N-H···O=C interaction. This predictable hydrogen-bonding motif is a powerful tool in supramolecular synthesis, enabling the construction of discrete dimers or extended one-dimensional chains. The interplay between these strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions allows for fine control over the final supramolecular architecture.

| Hydrogen Bond Motif | Donor | Acceptor | Resulting Supramolecular Structure |

| Dimeric Pair | N-H | C=O | Centrosymmetric dimer |

| Catenary Chain | N-H | C=O | One-dimensional polymer |

Formation of Host-Guest Systems and Metal-Organic Coordination Networks

The combination of a rigid, shape-persistent structure and multiple potential interaction sites makes 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- a promising building block for host-guest systems. The clefts and cavities formed by the arrangement of the phenyl rings can accommodate small guest molecules, with the binding being driven by a combination of van der Waals forces, CH-π, and π-π interactions.

Furthermore, the nitrogen and oxygen atoms of the pyridinone ring, as well as the potential for functionalization of the phenyl rings, allow this molecule to act as a ligand in the formation of metal-organic coordination networks. By coordinating to metal centers, it is possible to create extended, porous frameworks with potential applications in gas storage, separation, and catalysis. The bulky phenyl groups would play a significant role in determining the pore size and chemical environment within such a network.

Optoelectronic Materials and Photonic Applications

The highly conjugated π-system of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- suggests that it possesses interesting photophysical properties. The extensive delocalization of electrons across the pyridinone core and the multiple phenyl rings is expected to result in strong absorption and emission in the ultraviolet-visible region of the spectrum, making it a candidate for various optoelectronic applications.

Exploration as a Component in Organic Light-Emitting Diodes (OLEDs) or Luminescent Materials

Due to its extended π-conjugation, 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is anticipated to be a highly luminescent material. In the solid state, the aggregation of these molecules, mediated by π-π stacking and hydrogen bonding, can significantly influence their emissive properties. Depending on the packing arrangement, phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) could be observed.

Its high thermal stability, a consequence of the rigid aromatic structure, and its potential for high photoluminescence quantum yield make it a candidate for use as an emitter or host material in Organic Light-Emitting Diodes (OLEDs). The large HOMO-LUMO gap, typical for such polyphenyl-substituted aromatic compounds, would likely result in emission in the blue region of the spectrum, which is highly sought after for display and lighting applications.

| Property | Predicted Characteristic | Implication for OLEDs |

| Emission Wavelength | Blue region (400-480 nm) | Potential for use in full-color displays |

| Photoluminescence Quantum Yield | Potentially high (> 70%) | High device efficiency |

| Thermal Stability (Td) | High (> 300 °C) | Long operational lifetime |

Investigation of Photochromic Properties and Photoswitching Mechanisms (drawing parallels from related dihydropyridines)

While 2(1H)-pyridinones are generally stable, related dihydropyridine (B1217469) structures are known to exhibit photochromism. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra upon irradiation with light. By drawing parallels, it is conceivable that derivatives of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- could be designed to undergo photoswitching.

For instance, photochemical reactions in related systems often involve electrocyclic ring-opening or ring-closing reactions. A hypothetical photoswitching mechanism for a pentaphenyl-dihydropyridine derivative could involve a reversible 6π-electrocyclization. Upon irradiation with UV light, the dihydropyridine could undergo a ring-opening to form a colored, open-chain species. This process could then be reversed by irradiation with visible light or by thermal relaxation. The bulky phenyl substituents would be expected to significantly influence the kinetics and thermal stability of the different isomeric states. Such photoswitchable molecules have potential applications in optical data storage, molecular machines, and photopharmacology.

Characterization of Electron and Hole Transport Properties

The charge transport characteristics of an organic material are fundamental to its utility in electronic devices. For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, its suitability as a semiconductor is dictated by its ability to transport electrons and holes, quantified by charge carrier mobility (µ). While direct experimental measurement of mobility for this specific compound is not extensively documented, its electronic properties can be inferred from its molecular structure and computational analyses of related compounds.

Computational studies on related N-heterocyclic aromatic compounds are used to predict Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netnih.gov These values are critical in determining the efficiency of charge injection from electrodes and the charge-transporting nature of the material (p-type vs. n-type). For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, the HOMO is expected to be delocalized over the phenyl rings, while the LUMO may be centered on the pyridinone core. nih.gov The energy gap (HOMO-LUMO gap) influences the material's optical and electronic properties. The extensive substitution can lower this gap compared to simpler pyridinones. researchgate.net

The actual charge carrier mobility in a solid-state device is heavily dependent on the degree of intermolecular π-π stacking. researchgate.netresearchgate.net The bulky nature of the five phenyl groups in 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- may introduce significant steric hindrance, potentially disrupting the co-facial π-stacking required for efficient charge hopping between adjacent molecules. This could lead to lower mobility values compared to planar aromatic systems. However, it could also promote amorphous film formation, which can be advantageous in certain device architectures. Materials with balanced electron and hole mobility are rare but highly sought after for applications like organic light-emitting diodes (OLEDs). nih.gov

Below is a table of representative charge carrier mobilities for other organic semiconductor materials to provide context for the range of values typically observed.

| Material Class | Example Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |

| Poly(p-phenylene vinylene) | Dialkoxy-PPV derivative | 0.5 x 10⁻⁶ | - |

| Small Molecule (Acene) | Pentacene | ~0.35 to 1.61 | - |

| p-Type Polymer | Poly-TPD | 1 x 10⁻⁴ to 2 x 10⁻³ | - |

| p-Type InGaN | Mg-doped InGaN | 3 to 16 | - |

This table provides reference values for established materials and does not represent measured data for 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-.

Catalysis and Organocatalysis

The 2-pyridinone scaffold is well-established as a bifunctional organocatalyst, capable of acting as both a hydrogen bond donor (via the N-H proton) and acceptor (via the carbonyl oxygen). This dual functionality allows it to activate both electrophiles and nucleophiles simultaneously, promoting a variety of chemical transformations, most notably acyl transfer reactions.

For 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, the core catalytic machinery of the pyridinone ring remains intact. It can, in principle, catalyze reactions by forming a hydrogen-bonded intermediate with the substrates. However, the five bulky phenyl substituents would exert a significant steric influence on its catalytic activity. This steric shielding could:

Hinder Substrate Access: The sheer size of the pentaphenyl framework might physically block substrates from approaching the catalytically active N-H and C=O groups, potentially reducing or even inhibiting its catalytic efficacy compared to less substituted pyridinones.

Induce Substrate Selectivity: Alternatively, the well-defined steric environment could impart high substrate specificity, only allowing molecules of a certain size and shape to access the active site. This could be exploited for regioselective or stereoselective transformations.

The electronic effects of the phenyl groups are also a factor. While primarily steric in nature, their collective electron-donating or -withdrawing character, as modified by the pyridinone ring, could fine-tune the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the catalyst's activity.

The 2-pyridinone moiety can act as a ligand for transition metals, coordinating through the nitrogen and/or oxygen atoms. This ability is foundational to its potential use in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. fishersci.co.ukresearchgate.net

In the context of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, its function as a ligand would be heavily influenced by the steric bulk of the phenyl groups. Bulky phosphine (B1218219) ligands are known to accelerate the reductive elimination step in many cross-coupling catalytic cycles, which can be beneficial for reaction efficiency. fishersci.co.uk By analogy, the pentaphenylpyridinone ligand could create a sterically demanding coordination sphere around a metal center (e.g., Palladium).

This could have several consequences:

Promotion of Reductive Elimination: The steric pressure could favor the formation of the desired C-C or C-heteroatom bond and subsequent release of the product from the metal center.

Stabilization of Low-Coordinate Species: The ligand's bulk could stabilize highly reactive, low-coordinate metal species (e.g., Pd(0)L), which are often the active catalysts in cross-coupling cycles. nih.gov

Inhibition of Catalyst Deactivation: The steric shielding might prevent catalyst deactivation pathways, such as the formation of inactive metal clusters.

Polymer Chemistry and Advanced Polymeric Materials

The incorporation of large, rigid, and functional π-conjugated molecules into polymers is a key strategy for developing advanced materials with tailored optoelectronic properties. nih.govnih.gov 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is a promising candidate for inclusion in such polymers, either as a repeating unit in the main chain or as a functional side chain.

If used as a monomer in a polycondensation reaction (e.g., via Suzuki or Stille coupling by first functionalizing the phenyl rings with halides or boronic acids), it would introduce significant rigidity and steric bulk into the polymer backbone. This would likely result in a polymer with:

High Glass Transition Temperature (Tg): The restricted chain mobility would lead to high thermal stability.

Amorphous Morphology: The non-planar, bulky structure would disrupt inter-chain packing, preventing crystallization and promoting the formation of amorphous thin films, which is often desirable for uniform device performance.

Altered Photophysical Properties: The electronic interaction between the pyridinone units and the rest of the conjugated backbone would define the polymer's absorption and emission characteristics. researchgate.netresearchgate.net

Alternatively, grafting the pentaphenylpyridinone unit as a side chain onto a flexible polymer backbone could create materials where the electronic properties of the side chains dominate. nih.govrsc.org Such "side-chain polymers" could exhibit unique photophysical behaviors arising from the aggregation or self-assembly of the bulky pyridinone pendants. nih.gov The specific connectivity and choice of polymer backbone would be crucial in controlling these interactions. rsc.org

Chemical Sensing and Detection Platforms

Organic molecules with extensive π-systems, like 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-, are often fluorescent. This intrinsic luminescence can be exploited for chemical sensing applications. mdpi.com The principle of fluorescence-based sensing relies on the interaction between the sensor molecule (fluorophore) and an analyte, which causes a measurable change in the fluorescence emission, such as quenching (decrease in intensity) or enhancement. mdpi.comresearchgate.net

The pentaphenylpyridinone molecule possesses several features that make it a hypothetical candidate for a chemical sensor:

A π-Rich Surface: The exposed phenyl rings provide a large surface area for π-π stacking or hydrophobic interactions with specific analytes, such as nitroaromatic compounds (found in explosives) or polycyclic aromatic hydrocarbons (environmental pollutants). mdpi.com

Potential for Host-Guest Chemistry: The conformation of the five phenyl rings may create a pre-organized cavity or cleft suitable for binding specific guest molecules.

Modulatable Fluorescence: Binding of an analyte to the molecule can perturb its electronic structure through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), leading to a change in its fluorescence output. mdpi.com

For example, binding an electron-deficient analyte (like a nitroaromatic molecule) to the electron-rich phenyl rings could lead to fluorescence quenching. mdpi.com Conversely, an analyte that restricts the rotational freedom of the phenyl rings could decrease non-radiative decay pathways and lead to fluorescence enhancement. The selectivity of such a sensor could be tuned by chemically modifying the phenyl rings to introduce specific recognition sites. nih.govresearchgate.netnih.govresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions Regarding 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-

Currently, there is a notable absence of specific research findings directly pertaining to 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-. However, the extensive research on the 2-pyridone core structure provides a solid foundation for postulating its potential contributions. The 2-pyridone scaffold is a significant pharmacophore in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This characteristic allows for interactions with a variety of biological targets.

Furthermore, the presence of five phenyl substituents is expected to impart unique photophysical and electronic properties. Highly phenylated aromatic compounds are known for their applications in materials science, including organic light-emitting diodes (OLEDs) and as fluorescent probes. The pentaphenyl substitution pattern would likely lead to a high degree of steric hindrance, influencing the molecule's conformation and potentially leading to interesting chiroptical properties.

The general class of pyridinones has been explored for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. nih.govresearchgate.net The introduction of multiple phenyl groups could modulate these activities, potentially leading to novel therapeutic agents.

Identification of Unresolved Challenges and Open Questions for Future Research

The primary challenge in the study of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is the development of an efficient and scalable synthetic route. The high degree of substitution presents a significant synthetic hurdle. Key questions that remain to be answered include:

What are the most effective synthetic methodologies for the construction of this sterically demanding heterocyclic system?

What are the precise conformational and electronic properties of the molecule, and how do the five phenyl rings interact with each other and the pyridinone core?

What are its fundamental photophysical properties, such as absorption, emission, and quantum yield?

Does this compound exhibit any significant biological activity, and if so, what are its molecular targets?

What is the solid-state packing of this molecule, and how does it influence its material properties?

Directions for Future Synthetic Innovations and Method Development

Future synthetic efforts should focus on novel strategies to overcome the steric hindrance associated with the pentaphenyl substitution. Modern synthetic methods that could be explored include:

Multi-component Reactions: Designing a one-pot reaction that brings together multiple starting materials to assemble the core structure could be a highly efficient approach.

Transition-Metal Catalyzed Cross-Coupling Reactions: Stepwise construction of the phenylated framework using reactions like the Suzuki or Stille coupling could provide a convergent and flexible route.

Photochemical or Electrochemical Cyclizations: These methods can sometimes facilitate sterically hindered transformations that are difficult to achieve through traditional thermal methods.

Method development should also focus on purification and characterization, as the high molecular weight and potential for isomeric impurities will present challenges.

Prospects for Novel Material Applications and Advanced Characterization Techniques

The unique structure of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- suggests several potential applications in materials science:

Organic Electronics: The extended π-system of the pentaphenyl pyridinone core could be exploited in the design of new organic semiconductors or emitters for OLEDs.

Fluorescent Sensors: The fluorescence properties of the molecule could be sensitive to its environment, making it a candidate for chemical sensors.

Molecular Scaffolding: The rigid, three-dimensional structure could serve as a scaffold for the construction of more complex supramolecular architectures.

To fully understand and exploit these potential applications, a suite of advanced characterization techniques will be necessary. These include:

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2(1H)-Pyridinone derivatives with multiple aryl substituents, such as the pentaphenyl variant?

- Methodological Answer : The base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides is a key approach for constructing the 2(1H)-pyridinone core . For introducing multiple phenyl groups, strategies include pre-functionalizing the starting materials with aryl substituents or employing post-synthetic cross-coupling reactions (e.g., Negishi or Suzuki couplings) to install aryl moieties. Challenges include steric hindrance from bulky phenyl groups, which may require optimized reaction conditions (e.g., elevated temperatures or high-boiling solvents like DMF) .

Q. How can researchers characterize the electronic and structural properties of 2(1H)-Pyridinone derivatives?

- Methodological Answer : Vibrational spectroscopy (IR) is critical for identifying tautomeric forms (e.g., lactam-lactim tautomerism) and hydrogen-bonding interactions, as demonstrated in studies of 2(1H)-pyridinone in aqueous solutions . NMR (¹H/¹³C) and X-ray crystallography are essential for resolving regiochemistry and confirming substitution patterns, particularly for distinguishing between 1,3,4,5,6-pentaphenyl isomers . Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the stability considerations for 2(1H)-Pyridinone derivatives with multiple phenyl groups?

- Methodological Answer : The pentaphenyl substitution reduces solubility in polar solvents (e.g., water or methanol), necessitating the use of DCM or THF for handling. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies. Storage in inert atmospheres (argon) at low temperatures (-20°C) is recommended to prevent oxidation or photodegradation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reaction pathway in intramolecular cyclization to form 2(1H)-Pyridinones?

- Methodological Answer : Electron-withdrawing groups (EWGs) on the phenyl rings accelerate cyclization by increasing the electrophilicity of the carbonyl group, while bulky substituents may hinder ring closure. Computational studies (DFT) can map transition states and quantify steric/electronic contributions. For example, substituent effects on the N-(3-oxoalkenyl)amide precursor were shown to alter reaction yields by up to 40% in base-catalyzed systems .

Q. How can researchers resolve contradictions in reported synthetic yields for 2(1H)-Pyridinone derivatives?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., base strength, solvent polarity). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, replacing K₂CO₃ with Cs₂CO₃ in cyclization reactions improved yields by 15–20% due to enhanced solubility of intermediates . Comparative studies using in-situ NMR or LC-MS monitoring can track intermediate formation and identify bottlenecks .

Q. What computational tools are suitable for modeling the electronic structure and reactivity of 1,3,4,5,6-pentaphenyl-2(1H)-Pyridinone?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively predicts HOMO-LUMO gaps and charge distribution, aiding in understanding redox behavior. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model aggregation effects caused by phenyl groups, which influence solubility and crystallinity .

Q. How can researchers mitigate toxicity risks associated with handling 2(1H)-Pyridinone derivatives?

- Methodological Answer : Toxicity data for structurally related compounds (e.g., LD₅₀ values from rodent studies) should guide safety protocols. For pentaphenyl derivatives, use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Acute toxicity testing (e.g., Ames test for mutagenicity) is recommended if biological activity is explored .

Q. What strategies enable the functionalization of 2(1H)-Pyridinone scaffolds for biological activity studies?

- Methodological Answer : Late-stage diversification via C–H activation (e.g., palladium-catalyzed arylation) or click chemistry (CuAAC) can introduce pharmacophores. For example, attaching imidazole or triazole groups enhances binding to biological targets like kinases or inflammatory enzymes, as seen in patented derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.